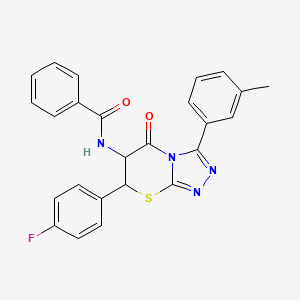
n-Methyl-2-nitro-4-phenoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-2-nitro-4-phenoxyaniline is an organic compound with the molecular formula C13H12N2O3 It is a derivative of aniline, characterized by the presence of a nitro group, a methyl group, and a phenoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-nitro-4-phenoxyaniline typically involves a multi-step process. One common method is the nitration of aniline derivatives followed by methylation and phenoxylation. The nitration step involves treating aniline with a mixture of nitric acid and sulfuric acid to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Finally, the phenoxylation step involves reacting the intermediate with phenol in the presence of a catalyst like copper(II) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
n-Methyl-2-nitro-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like sodium methoxide, copper(II) chloride as a catalyst.
Major Products Formed
Reduction: Formation of n-Methyl-2-amino-4-phenoxyaniline.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
n-Methyl-2-nitro-4-phenoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of n-Methyl-2-nitro-4-phenoxyaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins. The methyl group can affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.
類似化合物との比較
Similar Compounds
n-Methyl-4-nitroaniline: Similar structure but lacks the phenoxy group.
2,4-Dinitroaniline: Contains two nitro groups but lacks the methyl and phenoxy groups.
2-Amino-4-nitroaniline: Contains an amino group instead of the methyl group.
Uniqueness
n-Methyl-2-nitro-4-phenoxyaniline is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
| 23042-47-9 | |
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
N-methyl-2-nitro-4-phenoxyaniline |
InChI |
InChI=1S/C13H12N2O3/c1-14-12-8-7-11(9-13(12)15(16)17)18-10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChIキー |
YBZDGUKDRPGRLP-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)



